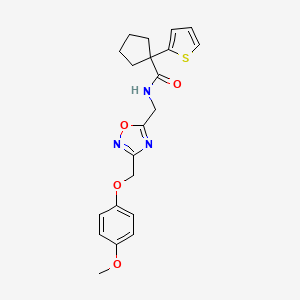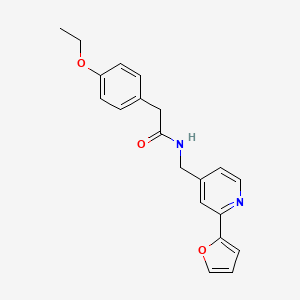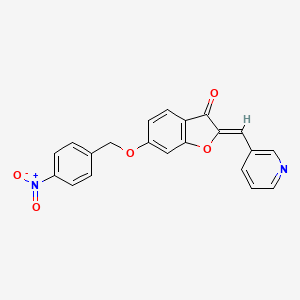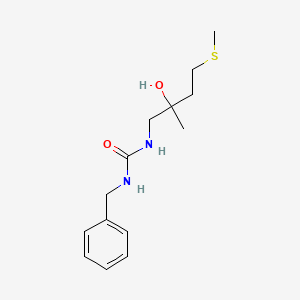![molecular formula C22H23FN4O3S B2697960 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021250-40-7](/img/structure/B2697960.png)
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound involves a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-fluorophenyl group, a 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl group, and a pyrrolidin-1-yl group . The exact structure would require more specific information or computational analysis.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone, also known as 3-[6-(4-fluorophenyl)-3-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione.
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
This compound has been identified as a potent and selective activator of GIRK1/2 channels. GIRK channels play a crucial role in regulating neuronal excitability and heart rate. Activation of these channels can have therapeutic implications for conditions such as epilepsy, pain, and cardiac arrhythmias .
Neurological Disorder Treatment
Due to its ability to modulate GIRK channels, this compound is being explored for its potential in treating various neurological disorders. Conditions like Parkinson’s disease, schizophrenia, and anxiety disorders could benefit from the modulation of neuronal excitability provided by this compound .
Cardiovascular Research
The compound’s effect on GIRK channels also extends to cardiovascular research. By influencing heart rate and cardiac excitability, it holds promise for developing treatments for arrhythmias and other heart conditions .
Metabolic Stability Studies
Research has shown that this compound exhibits improved metabolic stability compared to other similar compounds. This makes it a valuable candidate for further pharmacokinetic and pharmacodynamic studies, potentially leading to more effective and longer-lasting medications .
Chemical Probe Development
The compound is part of a series of chemical probes designed to study the function of GIRK channels. These probes are essential tools in biomedical research, helping scientists understand the role of these channels in various physiological and pathological processes .
Drug Discovery and Development
Given its unique chemical structure and biological activity, this compound is a promising candidate in drug discovery programs. Its ability to selectively activate GIRK channels makes it a potential lead compound for developing new therapeutic agents .
Pharmacological Research
The compound’s selective activation of GIRK channels provides a valuable tool for pharmacological research. It allows scientists to study the specific effects of GIRK channel modulation in various tissues and systems, contributing to a deeper understanding of their physiological roles .
Therapeutic Agent for Pain Management
The modulation of GIRK channels by this compound also suggests potential applications in pain management. By influencing neuronal excitability, it could help develop new analgesic drugs that provide relief from chronic pain conditions .
Wirkmechanismus
Target of Action
The primary target of the compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .
Mode of Action
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone interacts with its target, the GIRK channels, by acting as an activator . This activation leads to the opening of the channels, allowing potassium ions to flow into the cell .
Biochemical Pathways
The activation of GIRK channels by (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone affects the potassium ion homeostasis within the cell . This can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and affecting various downstream signaling pathways .
Result of Action
The activation of GIRK channels by (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone leads to a decrease in neuronal excitability . This can result in various molecular and cellular effects, potentially influencing the function of the nervous system .
Zukünftige Richtungen
The discovery and characterization of this compound as a GIRK channel activator suggest potential applications in the treatment of conditions related to the function of these channels . Future research could focus on further optimizing the potency and selectivity of these compounds, as well as investigating their effects in biological systems.
Eigenschaften
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-14-20-18(22(28)26-9-2-3-10-26)12-19(15-4-6-16(23)7-5-15)24-21(20)27(25-14)17-8-11-31(29,30)13-17/h4-7,12,17H,2-3,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAYPGSHJSJODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCCC4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)

![(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)


![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)
![(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2697885.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)


![N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2697895.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone](/img/structure/B2697896.png)
